2-Anilinophenylacetic acid
Overview
Description
2-Anilinophenylacetic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of phenylacetic acid, where an aniline group is attached to the phenyl ring. This compound is known for its potential biological activities, including anticonvulsant properties .
Scientific Research Applications
2-Anilinophenylacetic acid has several applications in scientific research:
Safety and Hazards
The safety information available indicates that 2-Anilinophenylacetic acid may cause skin and eye irritation, and may be harmful if inhaled . The hazard classifications are Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
The primary target of 2-Anilinophenylacetic acid is the cyclooxygenase enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its target, the cyclooxygenase enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation.
Result of Action
The molecular effect of this compound’s action is the inhibition of the cyclooxygenase enzyme, leading to a decrease in the production of prostaglandins . The cellular effect is a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
Biochemical Analysis
Biochemical Properties
2-Anilinophenylacetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to participate in Friedel-Crafts cyclization reactions, which are essential in organic synthesis . Additionally, this compound exhibits potential anticonvulsant properties, indicating its interaction with neurotransmitter receptors and ion channels in the nervous system .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons by modulating neurotransmitter release and receptor activity. This compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that result in various cellular responses. It may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged modulation of neurotransmitter release and receptor activity, as well as changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anticonvulsant properties, reducing the frequency and severity of seizures . At higher doses, it may cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin . These interactions can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation within specific tissues depend on its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be transported to various organelles, such as the mitochondria and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinophenylacetic acid typically involves the reaction of phenylacetic acid with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with aniline in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Comparison with Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares structural similarities with 2-Anilinophenylacetic acid.
2-Phenylaminobenzeneacetic acid: Another derivative of phenylacetic acid with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(2-anilinophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCAWNKWPIBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357543 | |
Record name | 2-Anilinophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70172-33-7 | |
Record name | 2-Anilinophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anilinophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?
A1: Research suggests that the anti-inflammatory activity of this compound derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []
Q2: Can microorganisms utilize this compound derivatives like Diclofenac?
A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and this compound (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []
Q3: What are the applications of substituted this compound derivatives beyond their anti-inflammatory properties?
A3: Substituted this compound derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []
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